Receptor Subtype Selectivity Profile: Reversed A1/A2A Preference Compared to Clinical-Stage A2A Antagonists
Adenosine receptor inhibitor 2 (compound 14b) exhibits a unique dual A1/A2A binding profile with a 3.2-fold higher affinity for A1AR (Ki = 52.2 nM) over A2AAR (Ki = 167 nM) [1]. In contrast, all major comparator A2A antagonists show the opposite selectivity: preladenant binds A2AAR with Ki = 1.1 nM and >1000-fold selectivity over A1AR [2]; istradefylline binds A2AAR with Ki = 2.2 nM and ~68-fold selectivity over A1AR (Ki A1 = 150 nM) ; and tozadenant binds A2AAR with Ki = 11.5 nM and >120-fold selectivity over A1AR .
| Evidence Dimension | Adenosine A1/A2A receptor binding affinity (Ki, nM) and selectivity ratio |
|---|---|
| Target Compound Data | A1AR Ki = 52.2 nM; A2AAR Ki = 167 nM; A1/A2A selectivity ratio = 0.31 |
| Comparator Or Baseline | Preladenant: A2A Ki = 1.1 nM, A1 Ki > 1000 nM, selectivity > 1000; Istradefylline: A2A Ki = 2.2 nM, A1 Ki = 150 nM, selectivity ~68; Tozadenant: A2A Ki = 11.5 nM, A1 Ki > 1380 nM, selectivity > 120 |
| Quantified Difference | Compound 14b is the only compound with A1/A2A ratio < 1 (0.31), indicating preferential A1 binding, whereas all comparators have A1/A2A ratios > 68, indicating strong A2A selectivity. |
| Conditions | Radioligand binding competition assays using [³H]CCPA (A1AR) and [³H]ZM 241385 (A2AAR) on human recombinant receptors |
Why This Matters
For studies investigating the distinct physiological roles of A1 vs. A2A adenosine receptors, compound 14b provides a control tool with reversed selectivity that is not available from standard A2A-selective antagonists.
- [1] Załuski M, et al. 8-Benzylaminoxanthine scaffold variations for selective ligands acting on adenosine A2A receptors. Design, synthesis and biological evaluation. Bioorg Chem. 2020 Aug;101:104033. doi: 10.1016/j.bioorg.2020.104033. PMID: 32629282. View Source
- [2] Bertin Bioreagent. Preladenant product datasheet. CAT N°: 22210. View Source
